N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.405. This compound has garnered attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and learning. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .
Result of Action
The result of the action of this compound is an increase in the concentration of acetylcholine in the brain . This increase can enhance cognitive functions such as memory and learning .
Biochemical Analysis
Biochemical Properties
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can enhance cognitive functions . The compound interacts with AChE by binding to its active site, thereby preventing the breakdown of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a key neurotransmitter involved in signal transmission in the nervous system . Additionally, the compound impacts gene expression and cellular metabolism by altering the activity of enzymes involved in these processes. These effects are particularly relevant in the context of neurodegenerative diseases, where maintaining proper cell function is critical .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. By occupying the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . Additionally, the compound may influence other biomolecules and pathways, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects . Understanding these pathways is crucial for optimizing its use in clinical settings .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can influence its function and interactions with other biomolecules, contributing to its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form the intermediate N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide: Unique due to its specific structural features and potential therapeutic applications.
Uniqueness
This compound stands out due to its cyclopropyl group, which imparts unique chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLYUDIKPBETPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.